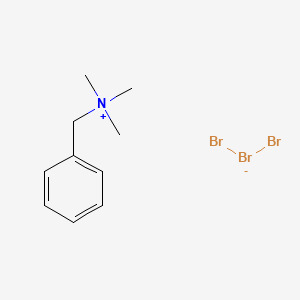

Benzyltrimethylammonium tribromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyltrimethylammonium tribromide is a quaternary ammonium compound with the chemical formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. This compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

准备方法

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyl trimethyl ammonium chloride with sodium hypobromite and hydrogen bromide. The reaction typically involves dissolving benzyl trimethyl ammonium chloride and sodium hypobromite in a mixture of water and dichloromethane. Hydrogen bromide is then added slowly under ice bath cooling and stirring conditions. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the product .

Industrial Production Methods

Industrial production methods for benzyl trimethyl ammonium tribromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically recrystallized from a suitable solvent to achieve the desired quality .

化学反应分析

Types of Reactions

Benzyltrimethylammonium tribromide undergoes several types of chemical reactions, including:

Bromination: It acts as a brominating agent for aromatic compounds.

Oxidation: It functions as a mild oxidizing agent for various functional groups.

Common Reagents and Conditions

Bromination: Typically involves aromatic compounds and benzyl trimethyl ammonium tribromide in an organic solvent.

Major Products Formed

Bromination: Produces brominated aromatic compounds.

Oxidation: Yields oxidized products such as aldehydes, ketones, or carboxylic acids depending on the substrate.

科学研究应用

Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:

Chemistry: Used as a brominating and oxidizing agent in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the preparation of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and specialty chemicals

作用机制

The mechanism of action of benzyl trimethyl ammonium tribromide involves the release of bromine atoms, which then participate in bromination or oxidation reactions. The compound acts as a source of bromine, facilitating the addition of bromine to substrates or the oxidation of functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .

相似化合物的比较

Similar Compounds

Phenyl trimethyl ammonium tribromide: Another quaternary ammonium tribromide compound with similar brominating and oxidizing properties.

Benzyl trimethyl ammonium bromide: A related compound that can be used as a starting material for the synthesis of benzyl trimethyl ammonium tribromide.

Uniqueness

Benzyltrimethylammonium tribromide is unique due to its specific combination of brominating and mild oxidizing properties, making it a versatile reagent in organic synthesis. Its ability to act under mild conditions and its stability as a crystalline powder further enhance its utility in various applications .

生物活性

Benzyltrimethylammonium tribromide (BTMA-Br₃) is a quaternary ammonium compound that serves as a versatile reagent in organic synthesis, particularly in bromination and oxidation reactions. Its structure consists of a benzyl group attached to a trimethylammonium moiety, with three bromine atoms contributing to its reactivity. This article reviews the biological activity of BTMA-Br₃, including its applications in synthetic chemistry, potential toxicity, and biological effects.

- Molecular Formula : C₁₀H₁₆Br₃N

- Molecular Weight : 389.95 g/mol

- Melting Point : 99-101 °C

- CAS Number : 111865-47-5

Applications in Organic Synthesis

BTMA-Br₃ is primarily utilized for:

- Bromination Reactions : Efficiently brominates alkenes and other substrates in aprotic solvents, providing an alternative to elemental bromine, which is highly toxic and corrosive .

- Oxidation Reactions : Converts sulfides to sulfoxides and facilitates the oxidation of aldehydes, diols, and alcohols .

- Synthesis of Heterocycles : It has been employed in the one-pot synthesis of 2-aminobenzothiazoles from aryl thioureas .

Toxicity Studies

Research on the toxicity of benzyltrimethylammonium compounds reveals significant insights into their biological effects. The National Toxicology Program conducted studies on benzyltrimethylammonium chloride (BTMAC), closely related to BTMA-Br₃. Key findings include:

- Acute Toxicity : In rodent models, high doses (≥125 mg/kg) resulted in mortality and clinical signs such as abnormal breathing and ataxia .

- Chronic Exposure : Long-term studies indicated minimal effects on body weight but noted cholinergic symptoms at non-lethal doses .

- Genotoxicity : BTMAC was not mutagenic in bacterial assays but caused an increase in micronucleated erythrocytes in mice after prolonged exposure .

Mechanistic Insights

The biological mechanisms by which BTMA-Br₃ exerts its effects include:

- Cholinergic Activity : Similar to other quaternary ammonium compounds, BTMA-Br₃ may interact with acetylcholine receptors, potentially leading to neuromuscular blockade or altered neurotransmission .

- Oxidative Stress : The oxidative properties of BTMA-Br₃ can lead to the generation of reactive oxygen species (ROS), which may contribute to cellular damage or apoptosis under certain conditions .

Case Study 1: Oxidation of Benzyl Alcohol

A study demonstrated that BTMA-Br₃ could oxidize benzyl alcohol through a mechanism involving synchronous cleavage of C–H and O–H bonds. This reaction showcases its utility as an oxidizing agent in organic chemistry .

Case Study 2: Antimicrobial Activity

BTMA-Br₃ has been investigated for its potential antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against bacterial strains, indicating its potential application in developing new antimicrobial agents .

Summary of Findings

| Property/Study | Results/Observations |

|---|---|

| Acute Toxicity | Significant mortality at high doses (≥125 mg/kg) |

| Chronic Toxicity | Minimal body weight impact; cholinergic effects noted |

| Genotoxicity | Not mutagenic; increased micronuclei in erythrocytes |

| Oxidative Mechanism | Generates ROS; potential for cellular damage |

| Antimicrobial Activity | Effective against certain bacterial strains |

属性

InChI |

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESKQAHRXOSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111865-47-5 |

Source

|

| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?

A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.

Q2: Are there any alternative compounds to BTMATB in similar applications?

A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。